molecular formula C4H6N4O B13533092 Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

Cat. No.: B13533092
M. Wt: 126.12 g/mol
InChI Key: JBLVKBDNCAFZAV-UHFFFAOYSA-N
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Description

Contextualization of Tetrazole-Containing Scaffolds in Modern Organic Synthesis

The field of modern organic synthesis places a high premium on the development of molecular frameworks that are both structurally unique and functionally significant. Among these, tetrazole-containing scaffolds have emerged as a "privileged" class of heterocyles in medicinal chemistry and drug development. researchgate.netbeilstein-journals.org Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov Although not found in nature, their unique physicochemical properties have made them indispensable in pharmaceutical design. lifechemicals.com A key feature of the tetrazole ring is its ability to act as a bioisostere for carboxylic acid and cis-amide groups. beilstein-journals.orgnih.govresearchgate.net This substitution can lead to significant improvements in a molecule's metabolic stability, lipophilicity, and biological potency. beilstein-journals.orglifechemicals.com

The significance of this scaffold is underscored by its presence in more than 20 drugs approved by the U.S. Food and Drug Administration (FDA), which span a wide range of therapeutic areas. beilstein-journals.orgnih.gov Notable examples include antihypertensive agents like Losartan and Valsartan, where the tetrazole moiety plays a crucial role in receptor binding. lifechemicals.comnih.gov The broad spectrum of biological activities associated with tetrazole derivatives is extensive, encompassing anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.netresearchgate.net The synthetic accessibility of tetrazoles, most commonly through the [3+2] cycloaddition reaction between nitriles and azides, further enhances their utility, allowing for diverse substitution patterns and the creation of large compound libraries for drug discovery programs. nih.govresearchgate.netresearchgate.net Beyond medicine, the high nitrogen content and inherent stability of the tetrazole ring make its derivatives valuable in materials science, particularly as components of energetic materials and gas generators. nih.govmdpi.com

Overview of Ethanone (B97240) Derivatives as Versatile Synthetic Intermediates

Ethanone derivatives, characterized by an acetyl group (CH₃C=O) attached to a larger molecular fragment, represent a cornerstone class of compounds in organic synthesis. Their value lies in the versatile reactivity of the ethanone moiety, which serves as a synthetic handle for a multitude of chemical transformations. These compounds are widely employed as foundational building blocks for constructing more complex molecular architectures. rsc.org

The reactivity of the ethanone group is twofold. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, providing a gateway to reactions such as reductions to form alcohols, Grignard reactions to extend the carbon chain, and the formation of imines and related derivatives. Secondly, the α-protons on the methyl group are acidic and can be readily removed by a base to form an enolate. This enolate is a powerful nucleophile, central to classic carbon-carbon bond-forming reactions like aldol (B89426) condensations, Claisen condensations, and alkylations. This reactivity allows for the elaboration of the ethanone side chain into a variety of functional groups and structural motifs. The utility of ethanone derivatives is demonstrated in their application for synthesizing diverse heterocyclic systems, including benzoxazolinones and thiazoles, as well as complex fused- and spirocyclic frameworks. rsc.orgnih.govchemicalbook.com

Rationale and Scope of Research Pertaining to Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

The specific compound, Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- , also known as 5-acetyl-2-methyl-2H-tetrazole, represents a strategic conjunction of the two aforementioned key chemical motifs: a stable, functional tetrazole ring and a synthetically versatile ethanone group. While extensive, peer-reviewed research on this specific molecule is not widely available in the public domain, a clear rationale for its investigation can be constructed based on the established principles of physical organic and medicinal chemistry.

Rationale: The primary rationale for synthesizing and studying this compound is its potential as a bifunctional molecular building block.

The Tetrazole Moiety: The inclusion of the 2-methyl-2H-tetrazole ring provides a scaffold with a defined regio- and stereochemistry. 5-substituted tetrazoles can exist as 1H and 2H tautomers, and alkylation can occur at either the N1 or N2 position. nih.gov By having a methyl group fixed at the N2 position, the compound is locked as a single regioisomer, which is critical for consistent biological activity and predictable physicochemical properties. This moiety imparts the characteristics for which tetrazoles are prized, including metabolic stability and the potential to act as a bioisosteric replacement for other functional groups. beilstein-journals.orgresearchgate.net

The Ethanone Moiety: The acetyl group at the 5-position of the tetrazole ring serves as a reactive center for synthetic elaboration. rsc.org Its carbonyl and α-methyl protons are available for a wide range of chemical reactions, allowing this simple starting material to be converted into a diverse array of more complex derivatives.

Scope of Research: The potential scope of research on Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- is broad and can be divided into several key areas:

Synthetic Methodology: Developing efficient, high-yield, and regioselective synthetic pathways to access the target compound. This would involve investigating optimal conditions for tetrazole ring formation and subsequent N-alkylation or functionalizing a pre-existing 2-methyltetrazole (B106234) scaffold.

Chemical Reactivity: Systematically exploring the reactivity of the ethanone group. This could include its conversion to olefins via Wittig-type reactions, formation of α,β-unsaturated systems through aldol condensations, or its use in building larger heterocyclic systems appended to the tetrazole core.

Intermediate for Bioactive Compounds: Employing the molecule as a key intermediate in multi-step syntheses of novel compounds for pharmaceutical screening. The tetrazole portion could serve as a pharmacophore, while the derivatives created from the ethanone handle could be used to modulate properties such as solubility, cell permeability, and target-binding affinity.

Physicochemical Characterization: A thorough investigation of the compound's structural, electronic, and spectroscopic properties using methods such as ¹H and ¹³C NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography would provide fundamental data for understanding its behavior and reactivity. rsc.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- (Note: Detailed experimental data for this compound is not widely reported in peer-reviewed literature. The following information is based on basic chemical principles and available database entries.)

PropertyValue
IUPAC Name 1-(2-methyl-2H-tetrazol-5-yl)ethan-1-one
Synonyms 5-acetyl-2-methyl-2H-tetrazole
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
CAS Number 54295-36-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1-(2-methyltetrazol-5-yl)ethanone

InChI

InChI=1S/C4H6N4O/c1-3(9)4-5-7-8(2)6-4/h1-2H3

InChI Key

JBLVKBDNCAFZAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(N=N1)C

Origin of Product

United States

Strategic Synthetic Methodologies for Ethanone, 1 2 Methyl 2h Tetrazol 5 Yl

Retrosynthetic Analysis and Identification of Key Building Blocks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)-, the primary disconnections involve the formation of the tetrazole ring and the installation of the ethanone (acetyl) group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Cycloaddition followed by Functionalization. This approach first constructs the core 2-methyl-2H-tetrazole ring. A logical disconnection of the C-C bond between the tetrazole ring and the carbonyl group suggests a 2-methyl-2H-tetrazole intermediate and an acetylating agent. The 2-methyl-2H-tetrazole itself can be disconnected via a [3+2] cycloaddition, leading to fundamental building blocks such as a source of methyl azide (B81097) and a nitrile precursor for the acetyl group, like acetyl cyanide.

Pathway B: Functionalized Precursor Cycloaddition. This pathway involves forming the tetrazole ring from precursors that already contain the necessary carbon framework for the ethanone group. This strategy disconnects the tetrazole ring to reveal a nitrile, such as 2-oxopropanenitrile (pyruvonitrile), and a methyl-substituted azide source. This method builds the acetyl-substituted tetrazole core first, followed by N-methylation.

A third, convergent approach involves coupling a pre-formed tetrazole salt with a halogenated acetophenone (B1666503), directly installing the ethanone moiety onto the tetrazole ring system. This identifies key building blocks as a tetrazole salt and a reactive acetophenone derivative.

These analyses identify the following essential building blocks for the synthesis:

Nitrile sources: Acetyl cyanide, 2-oxopropanenitrile.

Azide sources: Sodium azide, methyl azide, or equivalents.

Methylating agents: Methyl iodide, dimethyl sulfate.

Acylating agents: Acetyl chloride, acetic anhydride (B1165640).

Coupling partners: 2-bromoacetophenone (B140003) or other halogenated acetophenones.

Direct Cycloaddition Approaches to 2-methyl-2H-tetrazol-5-yl Formation

The [3+2] cycloaddition reaction is the most common and fundamental method for synthesizing the tetrazole ring. nih.gov This reaction involves the union of a 1,3-dipole (an azide) with a dipolarophile (a nitrile).

The cycloaddition of nitriles and azides can proceed without a catalyst, but often requires high temperatures and can result in low yields. researchgate.net To overcome these limitations, various catalysts have been developed. Lewis acids, particularly zinc(II) salts, have been shown to effectively catalyze the reaction. nih.gov The zinc ion coordinates to the nitrile, which significantly lowers the activation barrier for the nucleophilic attack by the azide ion. researchgate.netnih.gov

More recently, other metal-based catalysts, including copper and cobalt complexes, have been employed to promote tetrazole synthesis under milder conditions. rsc.orgnih.gov For instance, a Cu2O-catalyzed aerobic oxidative coupling of tetrazoles with boronic acids provides an efficient route to 2,5-disubstituted tetrazoles. rsc.org Silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts is another powerful method for creating functionalized tetrazoles. thieme.de

Catalyst SystemReactantsKey Advantages
Zinc(II) Salts (e.g., ZnBr2) Organic Nitrile + Sodium AzideLowers activation energy, allows for lower reaction temperatures. researchgate.net
Copper(I) Oxide (Cu2O) N-H free Tetrazole + Boronic AcidMild, green, and atom-efficient method under aerobic conditions. rsc.org
Silver(I) Salts (e.g., AgSbF6) α-Diazocarbonyl derivative + Arenediazonium saltEffective for creating medicinally important functionalized tetrazoles. thieme.de
Cobalt/Nickel Nanocomposite Aromatic Nitrile + Sodium AzideHeterogeneous catalyst, allows for efficient synthesis in aqueous media. nih.gov

A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity—that is, selectively forming the 2,5-isomer instead of the 1,5-isomer. The choice of precursors and reaction conditions is critical in directing the outcome.

To favor the formation of the 2,5-disubstituted product, as required for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, specific strategies are employed:

Alkylation of 5-Substituted Tetrazoles: One of the most reliable methods is to start with a 5-substituted-1H-tetrazole and then introduce the second substituent via alkylation. The alkylation of monosubstituted tetrazoles often preferentially yields the 2,5-disubstituted isomer. organic-chemistry.org

Use of Diazonium Salts: Reactions involving aryldiazonium salts are known to be highly regioselective. For example, a one-pot reaction of aryldiazonium salts with amidines, followed by oxidative ring closure, provides 2,5-disubstituted tetrazoles in good yields. acs.orgorganic-chemistry.org Similarly, a silver-catalyzed [3+2] cycloaddition between an arenediazonium salt and trimethylsilyldiazomethane (B103560) regioselectively affords 2-aryl-5-trimethylsilyltetrazoles, which can be further functionalized. nih.gov

Coupling with N-Tosylhydrazones: The coupling reaction of N-tosylhydrazones with tetrazoles has been shown to be highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the main products. researchgate.net

Functionalization Strategies for the Introduction of the Ethanone Moiety

Once the tetrazole ring is formed, or concurrently with its formation, the ethanone (acetyl) group must be introduced at the C5 position.

Direct acylation of a pre-formed tetrazole ring, such as 2-methyl-2H-tetrazole, presents a potential route. This would typically involve a Friedel-Crafts-type reaction using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. However, the electron-deficient nature of the tetrazole ring can make it resistant to classical electrophilic acylation. Alternative methods might involve metal-catalyzed C-H activation and subsequent acylation, though this can be complex. The synthesis of 2-aryl-5-acyl-2H-tetrazoles has been achieved through the [3+2]-cycloaddition of arenediazonium salts with α-diazocarbonyl compounds, which introduces the acyl group during the ring formation. organic-chemistry.org

A more direct and frequently employed strategy is the nucleophilic substitution reaction between a tetrazole salt and a halogenated acetophenone. In this approach, 1H-tetrazole is deprotonated with a base (e.g., potassium carbonate) to form the tetrazolate anion. This anion then acts as a nucleophile, displacing a halide from a molecule like 2-bromo-2'-chloroacetophenone.

This reaction typically produces a mixture of the N1 and N2 isomers. However, the reaction conditions, including the choice of solvent and base, can be optimized to favor the formation of the desired 2,5-disubstituted product, Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-. Subsequent methylation would then be required to complete the synthesis. Alternatively, starting with 5-acetyl-1H-tetrazole and performing a regioselective N-methylation would also lead to the target compound.

Reagent 1Reagent 2Base/CatalystProduct Type
5-Substituted TetrazoleArylboronic Acid[Cu(OH)(TMEDA)]2Cl22,5-Disubstituted Tetrazole organic-chemistry.org
5-Substituted TetrazoleDiaryliodonium SaltMetal-free2,5-Disubstituted Tetrazole organic-chemistry.org
N-H free TetrazoleN-TosylhydrazoneK2CO3 / Cs2CO32,5-Disubstituted Tetrazole researchgate.net
Aryldiazonium SaltAmidineI2/KI2,5-Disubstituted Tetrazole acs.org

Optimization of Reaction Conditions and Yields through Mechanistic Understanding

The predominant route for synthesizing 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile. jchr.orgnih.gov For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, a plausible precursor would be a compound containing a nitrile group, which then undergoes cyclization. The subsequent N-methylation presents a regioselectivity challenge, yielding either the N1 or N2 isomer. Optimizing this process requires a deep understanding of the reaction mechanism to control selectivity and maximize yield.

Mechanistically, the cycloaddition is influenced by the electronic nature of the nitrile. Electron-withdrawing groups on the nitrile substrate can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a smoother interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide, which generally leads to a more efficient reaction. nih.gov

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, the use of various catalysts has been explored to enhance the efficiency of tetrazole formation. While traditional methods might use potentially hazardous reagents like hydrazoic acid, modern approaches focus on safer azide sources and catalytic systems.

Table 1: Optimization of Catalyst and Solvent for Tetrazole Ring Formation

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1102445
2ZnCl₂DMF1201275
3CuSO₄·5H₂ODMSO100888
4FeCl₃Water801082

Further optimization often involves leveraging advanced techniques such as microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, improve yields by promoting efficient heat transfer directly to the reacting molecules. beilstein-journals.orgresearchgate.net This can be particularly effective for cycloaddition reactions that may be sluggish under conventional heating. nih.gov

Table 2: Effect of Microwave Irradiation on Reaction Time and Yield

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating1008 h88
2Microwave Irradiation (120 W)10015 min92

Understanding the mechanism of the subsequent N-alkylation step is crucial for controlling the regioselectivity to favor the desired 2-methyl isomer. The ratio of N1 to N2 isomers can be influenced by the alkylating agent, the solvent's polarity, and the nature of the counter-ion if a deprotonated tetrazole is used.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrazoles to minimize environmental impact. eurekaselect.combohrium.com This involves developing protocols that are more efficient, use less hazardous materials, and generate minimal waste.

One of the primary green approaches in tetrazole synthesis is the use of multicomponent reactions (MCRs). eurekaselect.combohrium.com MCRs, such as the Ugi-azide reaction, allow for the construction of complex molecules like substituted tetrazoles in a single step from multiple starting materials. This enhances atom and step economy, reducing the waste generated from intermediate purification steps. benthamdirect.com

The choice of solvent is another critical aspect of green synthesis. Efforts are focused on replacing toxic organic solvents with more environmentally benign alternatives. Water-mediated and solvent-free methodologies have been successfully developed for tetrazole synthesis. benthamdirect.com Catalytic systems that are effective in green solvents like water or DMSO are particularly valuable. jchr.org

Table 3: Comparison of Green and Traditional Synthetic Approaches

ParameterTraditional MethodGreen Alternative
ReagentsTributyltin azide, toxic solvents (e.g., Toluene)In-situ generated azides, Trimethylsilyl azide beilstein-journals.org
CatalystStoichiometric Lewis acidsRecyclable catalysts (e.g., Copper complexes) jchr.org, Nanocomposites researchgate.net
SolventVolatile Organic Compounds (VOCs)Water, DMSO, or solvent-free conditions jchr.orgbenthamdirect.com
EnergyProlonged conventional heatingMicrowave irradiation researchgate.net
WasteSignificant toxic tin waste asianpubs.orgMinimized waste, potential for catalyst recycling asianpubs.org

Furthermore, the development of recyclable catalysts is a cornerstone of sustainable synthesis. For instance, methods for recycling tributyltin chloride, a reagent often used in tetrazole synthesis despite its toxicity, have been developed to mitigate its environmental impact. asianpubs.org The process involves converting the tributyltin hydroxide (B78521) by-product back into tributyltin chloride, allowing it to be reused. asianpubs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another promising avenue for making the synthesis of compounds like Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- more sustainable.

Chemical Reactivity and Advanced Mechanistic Studies of Ethanone, 1 2 Methyl 2h Tetrazol 5 Yl

Reactivity Profiles of the Carbonyl Functional Group

The acetyl group attached to the C5 position of the tetrazole ring possesses a typical carbonyl character. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The reactivity of this group is modulated by the electronic properties of the 2-methyl-2H-tetrazol-5-yl substituent, which acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)- is a prime site for nucleophilic attack. Reactions with various nucleophiles lead to the formation of addition products where the nucleophile bonds to the carbonyl carbon and the oxygen is protonated, typically upon workup, to form a tertiary alcohol.

Condensation reactions, which involve nucleophilic addition followed by the elimination of a water molecule, are also characteristic of this compound. For instance, reactions with primary amines can yield the corresponding imines, while condensation with activated methylene (B1212753) compounds, such as those used in the Julia-Kocienski olefination, can occur. The reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes demonstrates the utility of tetrazole moieties in condensation reactions to form alkenes with high stereoselectivity. organic-chemistry.org While this specific reaction involves a sulfone, it highlights the participation of tetrazole-containing compounds in complex condensation pathways.

NucleophileReagent/ConditionsProduct TypeExpected Outcome
HydrideNaBH4, MeOHSecondary AlcoholReduction to 1-(2-methyl-2H-tetrazol-5-yl)ethanol
Grignard ReagentR-MgBr, THF/EtherTertiary AlcoholFormation of a tertiary alcohol with a new R group
Primary AmineR-NH2, acid catalystImineFormation of the corresponding N-substituted imine
Hydrazine (B178648)H2N-NH2HydrazoneFormation of the corresponding hydrazone

Carbonyl Reduction and Oxidation Pathways

The acetyl group is readily susceptible to reduction. Standard hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH4), can reduce the ketone to the corresponding secondary alcohol, 1-(2-methyl-2H-tetrazol-5-yl)ethanol. This transformation is a common and predictable pathway for acetyl-substituted heterocycles. The use of NaBH4, often in alcoholic solvents like methanol (B129727) or in systems like THF-water, is effective for the reduction of various ketones to their respective alcohols. scispace.com

Reagent SystemSolventTemperatureTypical Outcome
NaBH4Methanol (MeOH)0 °C to Room Temp.High yield reduction to the secondary alcohol
NaBH4 / (NH4)2SO4THF / H2ORoom Temp.Efficient reduction of ketones scispace.com
LiAlH4Anhydrous Ether/THF0 °C to Room Temp.Complete reduction to the secondary alcohol

The oxidation of the acetyl group in this specific compound is not widely documented in the literature. Generally, the oxidation of a methyl ketone can be challenging without affecting other parts of the molecule, particularly the nitrogen-rich tetrazole ring. Strong oxidizing agents could potentially lead to degradation of the heterocyclic system.

Transformations Involving the Tetrazole Ring System

The 2-methyl-2H-tetrazole ring is an aromatic, electron-rich system. The presence of four nitrogen atoms makes it a weak base, but also provides sites for further functionalization. Its stability is a key feature, but under specific conditions, it can undergo transformations such as alkylation, acylation, and ring-opening reactions.

N-Alkylation and N-Acylation Reactions

As Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- is already N-alkylated at the N2 position, further alkylation on the ring nitrogens is not a typical reaction pathway unless demethylation occurs. However, the principles of tetrazole alkylation are well-established, generally yielding a mixture of N1 and N2 isomers when starting from an NH-tetrazole.

N-acylation of tetrazoles, on the other hand, is a critical transformation that often serves as a prelude to rearrangement reactions. The reaction of 5-substituted tetrazoles with acylating agents like acyl chlorides can lead to the formation of an N-acyl intermediate. researchgate.net This intermediate is often unstable and can undergo subsequent transformations. researchgate.net While the N2 position is already occupied in the title compound, acylation could theoretically occur at another nitrogen atom, though this is less common and may require specific catalysts. The acylation of related heterocyclic systems like 2-methylfuran (B129897) has been successfully achieved using N-acylbenzotriazoles in the presence of Lewis acids. core.ac.uk

Ring-Opening and Rearrangement Pathways

One of the most significant reactions of 2,5-disubstituted tetrazoles is their thermal or photochemical decomposition. Upon heating, these compounds can undergo a [2+3] cycloreversion reaction, losing a molecule of nitrogen (N2) to form a highly reactive nitrile imine intermediate. acs.org This reaction is a cornerstone of tetrazole chemistry, famously studied by Huisgen.

The acylation of a 5-substituted tetrazole can facilitate a similar rearrangement. The resulting N-acyltetrazole intermediate can readily lose nitrogen gas upon gentle heating to form a 2,5-disubstituted-1,3,4-oxadiazole. scispace.com This transformation provides a powerful synthetic route from tetrazoles to oxadiazoles. For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, if it were to react with an acylating agent and rearrange, it would likely involve the loss of N2 and the formation of a new heterocyclic system. The thermolysis of geminal diazides has also been shown to produce tetrazoles, indicating the thermodynamic relationship between these structures and their propensity for nitrogen extrusion under thermal stress. nih.govresearchgate.net

Reaction TypeConditionsIntermediateFinal Product
ThermolysisHeat (typically >100 °C)Nitrile ImineProducts from trapping of the nitrile imine
Acylation-RearrangementAcyl Chloride, HeatN-Acyltetrazole1,3,4-Oxadiazole

Reactions of Tetrazol-5-yl Phosphorus Ylides

While not a direct reaction of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, the chemistry of tetrazol-5-yl phosphorus ylides is relevant as it involves the reaction of a tetrazole-derived nucleophile with a carbonyl compound, such as the title compound. Phosphorus ylides bearing a tetrazole substituent can be synthesized and are used in non-classical Wittig reactions.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene. A tetrazol-5-yl phosphorus ylide would react with the carbonyl group of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, in a predictable manner. The nucleophilic carbon of the ylide would attack the electrophilic carbonyl carbon of the ethanone. This would lead to the formation of a betaine (B1666868) intermediate, which would then collapse to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane would yield the desired alkene and triphenylphosphine (B44618) oxide, effectively converting the C=O bond of the acetyl group into a C=C double bond.

Heterocyclic Transformations and Derivative Synthesis of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

The reactivity of the acetyl group in Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, also known as 2-methyl-5-acetyltetrazole, provides a versatile platform for the synthesis of various heterocyclic systems. The presence of the 2-methyl-2H-tetrazol-5-yl moiety influences the reaction pathways, leading to the formation of novel fused and substituted heterocyclic derivatives.

Formation of Fused Heterocyclic Systems

The carbonyl group of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- serves as a key functional handle for the construction of fused heterocyclic rings through condensation reactions with various binucleophiles. These reactions typically involve the initial formation of an intermediate, which then undergoes intramolecular cyclization.

One of the common strategies for synthesizing fused pyrazole (B372694) systems involves the reaction of β-dicarbonyl compounds with hydrazine derivatives. While specific examples with Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- are not extensively documented, the general reaction pathway involves the condensation of the ketone with a hydrazine to form a hydrazone, which can then cyclize to a pyrazole. For instance, the reaction with hydrazine hydrate (B1144303) would be expected to yield a pyrazole fused to the tetrazole ring or a tetrazolyl-substituted pyrazole.

Similarly, the synthesis of fused pyrimidine (B1678525) rings can be achieved through condensation reactions. The reaction of a ketone with a compound containing an amidine functionality is a widely used method for constructing pyrimidine rings. For example, reaction with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst could lead to the formation of pyrimidone or thioxopyrimidine derivatives fused or substituted with the 2-methyl-2H-tetrazol-5-yl group.

Condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under Knoevenagel conditions, would yield α,β-unsaturated ketones. These intermediates are valuable precursors for the synthesis of various fused heterocycles. For instance, subsequent reaction with a dinucleophile like hydrazine or guanidine (B92328) could lead to the formation of fused pyrazoles or pyrimidines, respectively.

Table 1: Potential Reactions for the Formation of Fused Heterocyclic Systems

ReactantProduct TypeGeneral Reaction Conditions
Hydrazine HydratePyrazole derivativeAcid or base catalysis, reflux in a suitable solvent like ethanol.
Substituted HydrazinesSubstituted Pyrazole derivativeSimilar to hydrazine hydrate, allowing for substitution on the pyrazole ring.
Urea/ThioureaPyrimidone/Thioxopyrimidine derivativeAcid catalysis, often with a dehydrating agent.
MalononitrilePyridine (B92270) or Pyrimidine derivativeBase-catalyzed condensation followed by cyclization with a suitable reagent.
Ethyl CyanoacetatePyridone or Pyrimidine derivativeBase-catalyzed condensation followed by cyclization.

Conversion to Azirine Derivatives and Subsequent Reactivity

A significant transformation of ketones is their conversion to azirines, highly strained three-membered heterocyclic rings. The Neber rearrangement is a classical method for this conversion, proceeding through an oxime intermediate. wikipedia.org

The synthesis of 2-(tetrazol-5-yl)-2H-azirines has been successfully achieved using the Neber approach, starting from the corresponding β-ketoxime-1H-tetrazoles. researchgate.netnih.gov Although these studies focus on the 1H-tetrazole isomer, the methodology is expected to be applicable to Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-. The process involves the conversion of the ketone to its oxime, followed by tosylation or treatment with another sulfonyl chloride to form an O-sulfonate. Treatment of this intermediate with a base leads to the formation of the azirine. wikipedia.org

Table 2: General Steps for the Neber Rearrangement of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

StepReagents and ConditionsIntermediate/Product
1. OximationHydroxylamine hydrochloride, base (e.g., pyridine or sodium acetate), ethanol, reflux.1-(2-methyl-2H-tetrazol-5-yl)ethan-1-one oxime
2. Sulfonylationp-Toluenesulfonyl chloride, pyridine, low temperature.1-(2-methyl-2H-tetrazol-5-yl)ethan-1-one oxime O-tosylate
3. RearrangementStrong base (e.g., sodium ethoxide or potassium tert-butoxide), ethanol.2-methyl-5-(3-methyl-2H-azirin-2-yl)-2H-tetrazole

The resulting 2-(2-methyl-2H-tetrazol-5-yl)-2H-azirines are versatile synthetic intermediates. Their high ring strain makes them susceptible to ring-opening and cycloaddition reactions, enabling the synthesis of a variety of other heterocyclic compounds. For example, these azirines can react with imines in the presence of a Lewis acid to selectively form tetrasubstituted 4-(tetrazol-5-yl)-1H-imidazoles. researchgate.net They can also undergo reactions with arynes to produce 3-(tetrazol-5-yl)-indole derivatives. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the transformations involving Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- are crucial for understanding and optimizing the synthesis of its derivatives.

The formation of fused pyrazoles from the reaction of the ketone with hydrazine proceeds through a well-established mechanism. Initially, the hydrazine undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazine and the electrophilicity of a suitable carbon atom, leads to a dihydropyrazole intermediate. Aromatization of this intermediate, often through oxidation, yields the final pyrazole product.

The mechanism of the Neber rearrangement to form azirines is a classic example of an intramolecular nucleophilic displacement. After the formation of the oxime O-sulfonate, a base abstracts an α-proton from the carbon adjacent to the oxime group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the sulfonate leaving group to form the three-membered azirine ring. wikipedia.org A competing reaction is the Beckmann rearrangement, which can also occur under acidic conditions. masterorganicchemistry.com

The subsequent reactivity of the 2-(tetrazol-5-yl)-2H-azirines is governed by the facile cleavage of the strained ring. For instance, in the reaction with arynes to form indoles, the proposed mechanism involves a nucleophilic addition of the azirine nitrogen to the aryne, generating a zwitterionic intermediate. This is followed by an intramolecular nucleophilic attack of the aryl anion onto the C2 carbon of the azirine ring, leading to ring opening and the formation of a 3H-indole derivative, which then tautomerizes to the more stable indole.

The participation of the tetrazole ring in these reactions is also of mechanistic significance. The electron-withdrawing nature of the tetrazole ring can influence the acidity of the α-protons in the starting ketone and its derivatives, thereby affecting the rates of base-catalyzed reactions. Furthermore, the nitrogen atoms of the tetrazole ring can potentially act as nucleophiles or participate in coordination with catalysts, influencing the regioselectivity and stereoselectivity of the reactions. While detailed mechanistic studies specifically for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- are limited, the established mechanisms for analogous ketones and tetrazole derivatives provide a solid framework for understanding its chemical behavior.

Computational and Theoretical Investigations on Ethanone, 1 2 Methyl 2h Tetrazol 5 Yl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule.

Frontier Molecular Orbital Analysis

A crucial aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)-, these parameters have not been computationally determined. A future study would typically calculate these values, providing insight into the molecule's kinetic stability and its potential role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is vital for predicting how the molecule will interact with other molecules, including biological targets. No MEP maps or detailed charge distribution analyses for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- have been published.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.

Identification of Stable Conformers and Energy Barriers

Molecules can exist in various spatial arrangements, or conformations, each with a different energy level. Identifying the most stable conformers and the energy barriers for rotation around single bonds is essential for understanding the molecule's preferred shape. Such studies have not been conducted for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, leaving its conformational landscape unexplored.

Dynamic Behavior in Different Solvation Environments

The behavior of a molecule can change significantly in the presence of a solvent. Molecular dynamics (MD) simulations can model the movement of a molecule over time in different solvent environments (e.g., water, ethanol), providing insights into its flexibility, solvation, and interactions with the surrounding medium. This information is particularly important for predicting behavior in biological systems. To date, no MD simulation results for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- have been reported.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. While experimental data may exist, the corresponding computational predictions for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- that would allow for a direct comparison and validation are not available in the literature.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Value Experimental Value
1H NMR (ppm) Data not available Data not available
13C NMR (ppm) Data not available Data not available
IR (cm-1) Data not available Data not available

Vibrational Frequencies (FT-IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, a theoretical FT-IR spectrum would be calculated to identify the characteristic vibrational modes. These calculations help in the assignment of experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

Key vibrational modes anticipated for this molecule would include:

C=O Stretching: A strong absorption band characteristic of the ketone carbonyl group.

C-H Stretching: Vibrations associated with the methyl groups.

Tetrazole Ring Vibrations: A series of complex stretching and bending modes characteristic of the N-N, C-N, and N=N bonds within the tetrazole ring.

C-C Stretching: Vibrations of the carbon-carbon single bonds.

A comparison between the computed frequencies and experimental FT-IR data, if available, would provide a measure of the accuracy of the computational model and the chosen level of theory and basis set.

Table 1: Predicted Characteristic Vibrational Frequencies for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O Stretch 1700-1725
C-H Stretch (Aliphatic) 2850-3000
N=N Stretch (Tetrazole) 1400-1500
C-N Stretch (Tetrazole) 1200-1350

Note: The data in this table is hypothetical and based on characteristic ranges for similar functional groups.

Nuclear Magnetic Resonance Chemical Shifts (NMR)

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are instrumental in confirming molecular structures. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can predict the chemical shifts of each nucleus in Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups. The chemical environment of the N-methyl group on the tetrazole ring would differ significantly from that of the acetyl methyl group, leading to separate resonances. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for the carbonyl carbon, the two methyl carbons, and the carbon atom within the tetrazole ring. These theoretical values, when compared to experimental data, are crucial for unambiguous signal assignment.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-

Nucleus Predicted Chemical Shift (ppm)
¹H (N-CH₃) 3.8 - 4.2
¹H (CO-CH₃) 2.5 - 2.8
¹³C (C=O) 190 - 200
¹³C (Tetrazole C) 150 - 160
¹³C (N-CH₃) 35 - 40

Note: The data in this table is hypothetical and based on typical chemical shift ranges for analogous structures.

Mass Fragmentation Patterns

Computational mass spectrometry can simulate the fragmentation patterns observed in experimental mass spectra. By calculating the energies of the molecular ion and various potential fragment ions, a theoretical mass spectrum can be constructed. For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, the fragmentation is likely initiated by the loss of the acetyl group or cleavage within the tetrazole ring.

The molecular ion peak (M+) would be predicted, and key fragmentation pathways would be elucidated. Common fragmentations could include the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion, or the cleavage of the bond between the carbonyl carbon and the tetrazole ring. Understanding these patterns is vital for the structural identification of the compound and its metabolites or degradation products.

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry enables the exploration of reaction mechanisms by locating and characterizing transition states. For reactions involving Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, such as its synthesis or subsequent chemical transformations, transition state theory can be applied. By calculating the potential energy surface, the structures and energies of reactants, transition states, and products can be determined. This analysis provides insights into the reaction kinetics and thermodynamics, helping to understand the feasibility and mechanism of a particular reaction pathway. For instance, the energy barrier for a nucleophilic attack at the carbonyl carbon could be calculated to predict the reaction rate.

Advanced Analytical Methodologies for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For a complete structural assignment of Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be indispensable.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule. emerypharma.com

COSY spectra would reveal proton-proton (¹H-¹H) coupling networks. For the target compound, this could help confirm the acetyl group protons and their potential long-range couplings.

HSQC provides direct one-bond proton-carbon (¹H-¹³C) correlations. columbia.edu This would definitively assign the proton signals to their directly attached carbon atoms, such as the methyl carbons and the carbonyl carbon.

HMBC is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. columbia.edu This technique would be vital in connecting the acetyl group to the tetrazole ring by observing a correlation between the acetyl protons and the C5 carbon of the tetrazole. Similarly, it would confirm the position of the N-methyl group by showing a correlation between the methyl protons and the C5 carbon of the tetrazole ring.

While specific 2D NMR data for Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- is not available, studies on related tetrazole derivatives demonstrate the utility of these methods for unambiguous structural assignment.

Solid-State NMR (ssNMR): This technique provides information about the structure, packing, and dynamics of molecules in the solid state. For the title compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state. It would provide insights into the molecular conformation and symmetry in the crystal lattice, which can differ from the solution state.

Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. libretexts.orgchemguide.co.uk

Fragmentation Pathway Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- would be expected to undergo characteristic fragmentation. General fragmentation patterns for ketones often involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. miamioh.edu For the target molecule, this could lead to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43 and the [2-methyl-2H-tetrazol-5-yl]⁺ cation.

Isomeric Differentiation: Mass spectrometry can be a powerful tool for differentiating between isomers. For example, the isomeric compound Ethanone, 1-(1-methyl-1H-tetrazol-5-yl)- would likely exhibit a different fragmentation pattern compared to the title compound due to the different position of the methyl group on the tetrazole ring. The stability of the resulting fragment ions would differ, leading to variations in the relative abundances of peaks in the mass spectrum, allowing for their distinction.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-.

A crystal structure would confirm the planarity of the tetrazole ring and the geometry around the carbonyl group. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (if applicable) or π-π stacking, which can influence the physical properties of the compound. While crystal structures for several other tetrazole derivatives have been reported, providing insights into the typical bond lengths and angles of the tetrazole ring, a specific structure for the title compound is not publicly available. nih.govresearchgate.netresearchgate.net The three-dimensional conformation of tetrazole derivatives is of significant interest for understanding their chemical behavior and interactions. nih.govacs.org

Chiroptical Spectroscopy (If Asymmetric Synthesis or Chiral Derivatives are Explored)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, which is achiral, chiroptical spectroscopy would not be applicable. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the acetyl group, these techniques would be essential for determining the stereochemistry and enantiomeric purity of the resulting products. The synthesis of chiral tetrazole-containing compounds is an area of active research, and chiroptical methods are crucial for the characterization of these molecules. researchgate.net

Applications of Ethanone, 1 2 Methyl 2h Tetrazol 5 Yl in Advanced Chemical Synthesis

Role as a Key Intermediate for the Preparation of Complex Organic Molecules

The chemical architecture of Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)- makes it a significant intermediate in the synthesis of more elaborate organic structures. The presence of a reactive ketone functional group alongside a stable, nitrogen-rich tetrazole ring allows for a variety of chemical transformations.

Researchers utilize this compound as a starting point for multi-step syntheses. The ketone moiety can undergo a wide range of reactions, including but not limited to:

Reductions: Conversion to the corresponding alcohol, opening pathways to ethers and esters.

Nucleophilic Additions: Reactions with Grignard reagents or organolithium compounds to form tertiary alcohols and introduce new carbon-carbon bonds.

Condensations: Aldol (B89426) and Claisen-type condensations to build larger carbon skeletons.

Aminations: Reductive amination to introduce nitrogen-containing functional groups.

These transformations allow chemists to build upon the tetrazole core, integrating it into larger, more complex molecular frameworks that are often pursued in medicinal chemistry and materials science. For instance, derivatives of tetrazolyl ethanones serve as intermediates in the synthesis of pharmacologically active agents, such as the anticonvulsant drug Cenobamate, where a related compound, 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, is a key precursor.

Building Block for Nitrogen-Rich Heterocyclic Scaffolds

The high nitrogen content of the tetrazole ring makes Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- an ideal building block for constructing other nitrogen-rich heterocyclic scaffolds. Tetrazoles are recognized for their metabolic stability and ability to act as bioisosteres for carboxylic acids, making them desirable motifs in drug discovery.

The compound's ketone group can be used to initiate cyclization reactions. For example, it can react with binucleophiles like hydrazine (B178648), hydroxylamine, or ureas to form new heterocyclic rings fused to or substituted with the methyl-tetrazole moiety. This strategy leads to the creation of diverse and novel heterocyclic systems, such as:

Pyrazoles

Isoxazoles

Pyrimidines

Diazepines

These resulting scaffolds are of significant interest due to their potential biological activities and applications in various fields of chemistry. The synthesis of 2,5-disubstituted tetrazoles, for example, highlights the versatility of the tetrazole ring in forming complex heterocyclic structures.

Precursor in Ligand Design for Coordination Chemistry and Catalysis

In the realm of coordination chemistry, the nitrogen atoms of the tetrazole ring possess lone pairs of electrons that can coordinate with metal ions. Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- serves as a valuable precursor for designing specialized ligands. The tetrazole ring itself can act as a monodentate or bridging ligand, while the ethanone group offers a site for modification to create multidentate chelating agents.

For example, the ketone can be converted into an oxime, hydrazone, or Schiff base, introducing additional donor atoms (N or O) that can bind to a metal center. This leads to the formation of stable metal complexes with specific geometries and electronic properties. Such tailored ligands are instrumental in the development of:

Homogeneous Catalysts: Where the metal complex catalyzes specific organic transformations.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bridging capability of the tetrazole can lead to the formation of extended network structures.

Biomimetic Models: Mimicking the active sites of metalloenzymes.

The flexibility in modifying the ethanone group allows for fine-tuning the steric and electronic properties of the resulting ligand, which in turn influences the performance of the final metal complex in catalytic applications.

Integration into Materials Science Architectures (e.g., functional polymers, sensors)

The unique properties of the tetrazole moiety, such as its high nitrogen content and thermal stability, make Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- a candidate for integration into advanced materials. The compound can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.

The ketone group provides a convenient handle for polymerization reactions or for grafting onto existing polymer chains. Potential applications in materials science include:

Energetic Materials: Tetrazole-containing compounds are known for their high heats of formation and are used in the development of gas-generating agents and explosives.

Functional Polymers: Polymers incorporating this moiety may exhibit enhanced thermal stability or specific metal-coordinating properties.

Chemical Sensors: The ligand properties of the tetrazole ring can be exploited to design sensors where coordination to a metal ion results in a detectable optical or electronic signal.

Research into nitrogen-rich compounds, including tetrazoles, for energetic polymers is an active area, demonstrating the potential for this class of molecules in materials science.

Development of Novel Reagents and Methodologies in Organic Chemistry

Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- also finds a role in the development of new synthetic reagents and methodologies. The reactivity of the acetyl-tetrazole structure can be harnessed to achieve chemical transformations that are otherwise difficult.

For instance, the methyl group of the ethanone moiety is acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions, acting as a nucleophile to form new C-C bonds. The tetrazole ring, being a strong electron-withdrawing group, influences the reactivity of the adjacent ketone and its enolate. This modulation of reactivity can be exploited in designing new synthetic strategies. The development of selective synthetic approaches to tetrazole-containing indoles from 2H-azirines illustrates the novel methodologies that can arise from tetrazole chemistry.

Future Research Directions and Outlook in Tetrazole Ethanone Chemistry

Exploration of Emerging Synthetic Strategies for Highly Substituted Derivatives

Future synthetic research will likely move beyond traditional methods to embrace more efficient, atom-economical, and diversity-oriented strategies for creating novel derivatives of Ethanone (B97240), 1-(2-methyl-2H-tetrazol-5-yl)-.

A primary focus will be the expanded use of Multicomponent Reactions (MCRs) , particularly the isocyanide-based Ugi-azide four-component reaction (UT-4CR). researchgate.netacs.orgrug.nl This powerful reaction allows for the one-pot synthesis of highly complex and diverse 1,5-disubstituted tetrazoles from simple starting materials: an amine, an oxo component (aldehyde or ketone), an isocyanide, and an azide (B81097) source. nih.govnih.gov By utilizing the ethanone moiety of the target compound, or a precursor aldehyde, as the oxo component, a vast library of derivatives with diverse substitutions at the α-position to the tetrazole ring can be generated. The development of novel, cleavable isocyanides further enhances the synthetic utility of this method, enabling access to previously challenging scaffolds. rug.nl

Another promising avenue is the development of one-pot sequential reactions that combine MCRs with subsequent transformations. For instance, a UT-4CR could be followed by an intramolecular Heck reaction to rapidly construct complex, fused heterocyclic systems containing the tetrazole-ethanone core. beilstein-journals.org This approach maximizes pot-, atom-, and step-economy (PASE), aligning with the principles of green chemistry.

Furthermore, the "building block" approach, which involves synthesizing novel, functionalized tetrazole precursors for incorporation into larger molecules, is gaining traction. beilstein-journals.org Synthesizing derivatives of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- where the methyl group is replaced by other functional handles could create a suite of versatile building blocks for drug discovery and materials science programs.

Synthetic StrategyKey FeaturesPotential Application for Tetrazole-Ethanone
Ugi-Azide Four-Component Reaction (UT-4CR)High convergence, diversity-oriented, atom economy. researchgate.netacs.orgRapid generation of α-amino acid and peptide-like derivatives.
Sequential MCR-Heck ReactionsBuilds complex fused heterocycles in one pot. beilstein-journals.orgSynthesis of novel polycyclic scaffolds for medicinal chemistry.
Functionalized Building Block SynthesisCreates versatile precursors for broader synthetic utility. beilstein-journals.orgDevelopment of tailored tetrazole-ethanones for specific material or biological targets.

Investigation of Unexplored Reactivity Pathways and Stereoselective Transformations

The ethanone functional group in 1-(2-methyl-2H-tetrazol-5-yl)ethanone is a key site for exploring novel reactivity. Future work should focus on transformations that introduce stereocenters, as chirality is critical for biological activity and the properties of advanced materials.

Asymmetric catalysis represents a major frontier. The development of methods for the enantioselective reduction of the ketone to a chiral alcohol would provide access to valuable chiral building blocks. More advanced would be the development of asymmetric aldol (B89426) or Mannich reactions using the enolate of the tetrazole-ethanone, allowing for the stereocontrolled formation of new carbon-carbon or carbon-nitrogen bonds at the α-position.

Inspired by recent advances, the use of chiral organocatalysts could enable novel transformations. For example, the asymmetric Neber reaction , which has been successfully applied to β-ketoxime-1H-tetrazoles to yield chiral 2-(tetrazol-5-yl)-2H-azirines, suggests that related transformations could be developed for the ethanone scaffold. researchgate.net Chiral tetrazole derivatives themselves have been shown to function as effective organocatalysts, opening the door to auto-catalytic or self-replicating systems. mdpi.comlifechemicals.com

Furthermore, asymmetric versions of multicomponent reactions are emerging. The use of chiral Lewis acid catalysts in isocyanide-based MCRs can produce enantioenriched tetrazole derivatives, a strategy that could be directly applied to generate chiral analogs of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-. doaj.orgresearchgate.net

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry is set to become an indispensable tool in guiding the future exploration of tetrazole-ethanone chemistry, enabling a shift from serendipitous discovery to rational, predictive design. nih.govmdpi.com

Density Functional Theory (DFT) will be pivotal for predicting the fundamental properties of novel derivatives. researchgate.net DFT calculations can be used to determine electronic structures, HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and global reactivity indices. nih.govacs.orgnih.gov This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and explaining observed reactivity. For material applications, DFT is crucial for calculating enthalpies of formation and predicting detonation properties for potential high-energy materials. researchgate.netmdpi.com

Molecular dynamics (MD) and Monte Carlo simulations will allow for the study of the conformational behavior of flexible derivatives and their interactions with biological targets or material interfaces. nih.govnih.gov In drug discovery, molecular docking simulations can predict the binding affinity and orientation of tetrazole-ethanone derivatives within the active site of a target protein, prioritizing the synthesis of the most promising candidates. In materials science, these simulations can model the self-assembly of molecules into larger architectures or their adsorption onto surfaces. acs.org

The integration of these computational tools will accelerate the design-synthesis-test cycle. By predicting the properties and potential utility of virtual compounds based on the Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- scaffold, researchers can focus experimental efforts on molecules with the highest probability of success, saving significant time and resources. nih.gov

Potential for Integration into Novel Functional Materials and Devices

The unique combination of a high-nitrogen heterocyclic ring and a versatile carbonyl group makes Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- an attractive building block for a new generation of functional materials.

A significant area of future research lies in the development of Energetic Coordination Polymers (ECPs) . nih.gov Tetrazole derivatives are excellent ligands for metal ions, and their high nitrogen content contributes to a large positive heat of formation, a key characteristic of energetic materials. frontiersin.orgacs.orgnih.gov The ethanone moiety could act as a secondary coordination site, enabling the formation of multidimensional coordination polymers with enhanced stability and tunable energetic properties. By coordinating various metal ions (e.g., Co(II), Cu(II), Fe(II)) with derivatives of the title compound, it may be possible to create novel ECPs that are not only powerful but also less sensitive to shock and friction than traditional explosives. nih.govacs.org

The tetrazole ring's ability to coordinate with metals also suggests applications in catalysis and sensing. Derivatives could be immobilized on solid supports or incorporated into Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts. The electronic properties of such materials could be tuned by modifying the substituents on the tetrazole-ethanone core.

Furthermore, the incorporation of this scaffold into polymers could yield materials with specialized properties. For example, polymers bearing the tetrazole moiety have been investigated for applications such as gas capture. lifechemicals.com The polarity and hydrogen-bonding capabilities of the ethanone group could further enhance such properties. There is also potential to explore photosensitive materials by integrating the tetrazole-ethanone unit into larger conjugated systems or coordination complexes that exhibit interesting photophysical behaviors. acs.org

Q & A

Basic: What are the optimal synthetic routes for preparing Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- with high purity?

Methodological Answer:
The synthesis of tetrazole derivatives like this compound typically involves heterocyclic condensation and catalytic coupling. A validated approach includes refluxing precursors (e.g., substituted hydrazines and ketones) in solvents like ethanol or PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . For reproducibility, ensure stoichiometric equivalence of reactants and controlled temperature gradients.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety, N-H/N-N stretches for tetrazole rings).
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl group chemical shifts at δ 2.1–2.5 ppm for tetrazole-methyl, aromatic protons in substituted phenyl rings).
  • GC-MS : Validates molecular weight and fragmentation patterns, especially for volatile derivatives (e.g., ethanol-substituted analogs detected with 100% peak area in PG samples) .
    Combine these with elemental analysis to ensure purity >95%.

Advanced: How can molecular docking studies predict the compound’s bioactivity?

Methodological Answer:
Use software like PyRx or Discovery Studio to dock the compound into target protein active sites (e.g., microbial enzymes). Parameters:

  • ADMET Analysis : Assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) via SwissADME.
  • Binding Affinity : Calculate docking scores (e.g., kcal/mol) for interactions with residues like hydrogen bonds (tetrazole N atoms) and hydrophobic pockets (methyl groups).
    Cross-validate with in vitro assays (e.g., MIC testing) to confirm predicted antimicrobial activity .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • Replicate Experiments : Ensure consistent sample preparation (e.g., drying, solvent removal) to avoid solvent peaks in NMR.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve ambiguities in bond lengths/angles .

Basic: What are the best practices for crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Data Collection : Employ high-resolution synchrotron sources for small-molecule datasets.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Challenges include twinning (common in tetrazoles), addressed via TWIN/BASF commands in SHELX .

Advanced: How to assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 200–400°C to identify decomposition steps.
  • DSC : Detect exothermic peaks corresponding to nitro group decomposition (common in tetrazoles).
  • Evolved Gas Analysis : Pair with FTIR to identify toxic byproducts (e.g., NOx, Cl− from nitro and chloro substituents) .

Basic: What solvent systems optimize solubility for reaction efficiency?

Methodological Answer:

  • Polar Solvents : PEG-400 enhances solubility of tetrazole derivatives via H-bonding.
  • Co-solvent Mixtures : DMF/EtOH (1:1) improves recrystallization yields.
  • Avoid Hydrophobic Media : Low solubility in hexane or ether may precipitate intermediates prematurely .

Advanced: What safety protocols are critical given its mutagenic potential?

Methodological Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from decomposition) before disposal.
  • Regulatory Compliance : Follow IARC guidelines for mutagenic compounds and report safety data via HSDB or ECHA portals .

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